![molecular formula C12H10N4O6 B5543321 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B5543321.png)
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide
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Description
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide is a chemical compound with potential relevance in various scientific and industrial applications. This compound, like its analogs, has been the subject of studies focusing on synthesis methods, molecular structure, chemical reactions, physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including alkylation, nitration, and the use of palladium-based catalytic systems for specific reactions. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the complexity and precision required in chemical synthesis, utilizing specific reaction conditions to achieve high yields (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using spectroscopic methods, including IR, ^1H NMR, and mass spectrometry, to validate the synthesis outcomes and to elucidate the structure-activity relationships that underpin their potential applications (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide often highlight their reactivity and potential for further modification. Studies have explored reactions under various conditions to synthesize derivatives with enhanced or desired properties (A. Gangjee, Yibin Qiu, Wei Li, R. Kisliuk, 2008).
Scientific Research Applications
Dual Inhibitory Activities
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide derivatives have been explored for their potent dual inhibitory activities against crucial enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell division, making these derivatives valuable in cancer research. The study highlighted the synthesis and evaluation of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, demonstrating their potential as dual inhibitors with notable potency. The classical analogue showed exceptional inhibitory activity, being the most potent known dual inhibitor of human TS and DHFR to date (Gangjee et al., 2008).
Environmental Contaminant Degradation
Environmental applications include the degradation of environmental contaminants such as p-nitrophenol (4-NP), primarily used in manufacturing medicines and pesticides. A novel 4-NP degradation gene cluster from Rhodococcus opacus SAO101 was identified, revealing insights into the microbial degradation pathway of 4-NP and offering potential strategies for bioremediation of contaminated sites (Kitagawa et al., 2004).
Photocatalytic Degradation Studies
The photocatalytic degradation of pharmaceutical compounds, using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide as a model compound, has been explored to understand the degradation kinetics under UV and sunlight irradiation. This research contributes to the field of environmental chemistry, offering insights into the removal of persistent organic pollutants from water (Jallouli et al., 2017).
Anti-inflammatory and Analgesic Activity
Moreover, the synthesis and evaluation of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide derivatives for their anti-inflammatory and analgesic activities have been reported. These studies aim to develop new chemical entities with potential therapeutic applications, highlighting the pharmacological significance of these compounds (Rani et al., 2014).
properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O6/c17-10(14-9-5-13-12(19)15-11(9)18)6-22-8-3-1-2-7(4-8)16(20)21/h1-5H,6H2,(H,14,17)(H2,13,15,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMSLPLZFFVUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CNC(=O)NC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(3-nitrophenoxy)acetamide |
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